

Belinostat: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Belinostat*

Cat. No.: *B1667918*

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Introduction

Belinostat, marketed under the trade name Beleodaq®, is a potent histone deacetylase (HDAC) inhibitor.[1][2] It is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][3] **Belinostat** exhibits pan-HDAC inhibition, leading to the accumulation of acetylated histones and other proteins.[4] This activity modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in tumor cells.[4][5] This technical guide provides an in-depth overview of the chemical structure and a detailed synthetic route for **belinostat**, along with its mechanism of action.

Chemical Structure

Belinostat is a hydroxamic acid-based HDAC inhibitor with a sulfonamide-hydroxamide structure.[2][4][6]

- IUPAC Name: (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide[1][4]
- Molecular Formula: C₁₅H₁₄N₂O₄S[4][7]
- Molecular Weight: 318.35 g/mol [8]
- CAS Number: 866323-14-0[1]

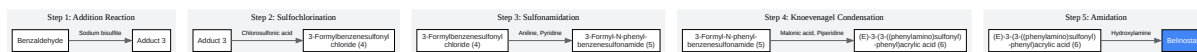
The structure of **belinostat** features a hydroxamic acid moiety which is crucial for its HDAC inhibitory activity, a phenylsulfonamide group, and an acrylamide linker.

Property	Value	Source
IUPAC Name	(2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide	[1][4]
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₄ S	[4][7]
Molecular Weight	318.35 g/mol	[8]
CAS Number	866323-14-0	[1]
IC ₅₀ (HDAC)	27 nM (in a cell-free assay)	[8][9]

Synthesis of Belinostat

A practical and effective synthetic route for **belinostat** has been developed, starting from commercially available benzaldehyde.[10][11] This five-step process offers an acceptable overall yield and utilizes inexpensive starting materials.[10][11] The overall yield for a scaled-up experiment was reported to be 33%, producing **belinostat** with a purity of 99.6%.[10]

Synthesis Workflow



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A five-step synthetic route to **Belinostat**.

Experimental Protocols

Step 1: Addition Reaction

- Reactants: Benzaldehyde, Sodium bisulfite
- Product: Adduct 3
- Procedure: Benzaldehyde is reacted with sodium bisulfite in an addition reaction to form an adduct. This step serves to protect the aldehyde group for the subsequent sulfochlorination.
[10][11]

Step 2: Sulfochlorination

- Reactant: Adduct 3, Chlorosulfonic acid
- Product: 3-Formylbenzenesulfonyl chloride (4)
- Procedure: The adduct from the previous step is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, yielding 3-formylbenzenesulfonyl chloride.
[10][11]

Step 3: Sulfonamidation

- Reactants: 3-Formylbenzenesulfonyl chloride (4), Aniline, Pyridine
- Product: 3-Formyl-N-phenylbenzenesulfonamide (5)
- Procedure: The sulfonyl chloride is then reacted with aniline in the presence of pyridine to form the corresponding sulfonamide.[10][11]

Step 4: Knoevenagel Condensation

- Reactant: 3-Formyl-N-phenylbenzenesulfonamide (5)
- Product: (E)-3-(3-((phenylamino)sulfonyl) phenyl)acrylic acid (6)
- Procedure: The aldehyde group of the sulfonamide undergoes a Knoevenagel condensation with a suitable active methylene compound to form the acrylic acid derivative.[10][11]

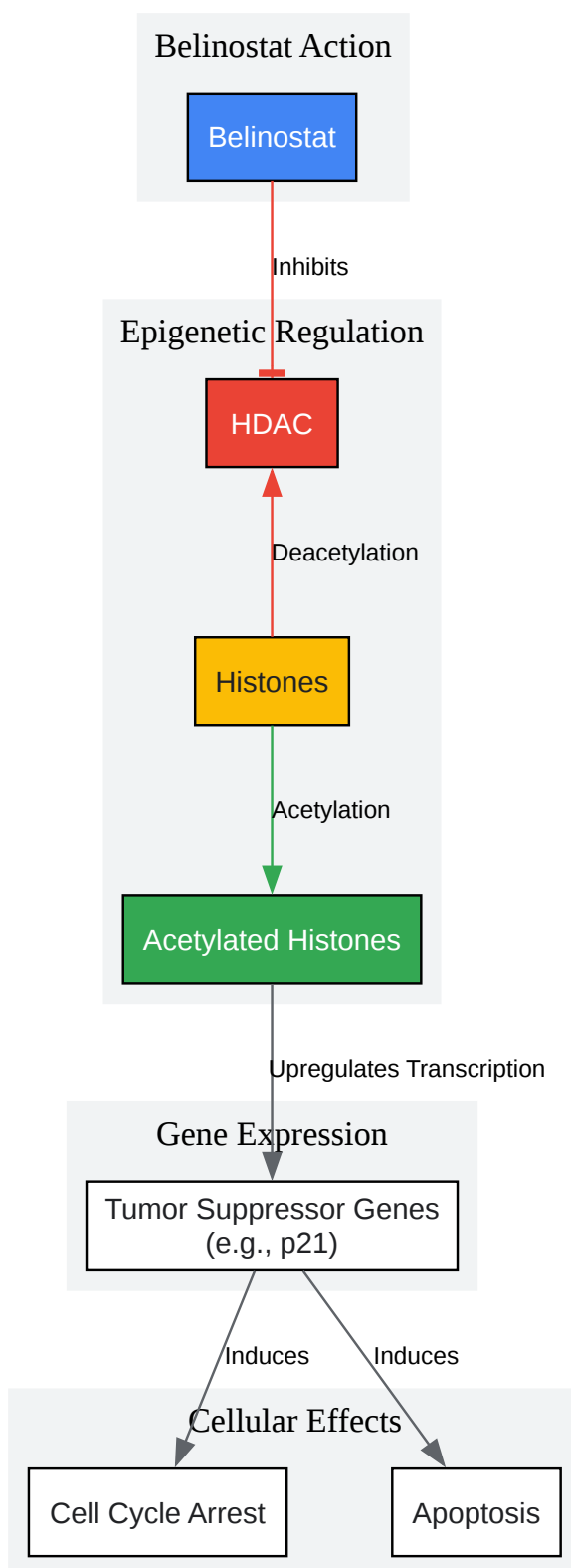
Step 5: Amidation

- Reactant: (E)-3-(3-((phenylamino)sulfonyl) phenyl)acrylic acid (6), Hydroxylamine
- Product: **Belinostat**
- Procedure: The final step involves the amidation of the acrylic acid with hydroxylamine to form the hydroxamic acid moiety of **belinostat**.[\[10\]](#)[\[11\]](#)

Mechanism of Action: Signaling Pathway

Belinostat functions as a histone deacetylase (HDAC) inhibitor.[\[4\]](#)[\[5\]](#) HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[\[5\]](#) By inhibiting HDACs, **belinostat** promotes histone acetylation, resulting in a more relaxed chromatin state and the transcription of genes that are often silenced in cancer cells.[\[5\]](#) This includes the upregulation of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[\[5\]](#)

Belinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[\[5\]](#) The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[\[5\]](#) The extrinsic pathway is mediated by death receptors.[\[5\]](#)



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Signaling pathway of **Belinostat** as an HDAC inhibitor.

Conclusion

Belinostat is a significant therapeutic agent in the treatment of peripheral T-cell lymphoma, with a well-characterized chemical structure and a practical synthetic route. Its mechanism of action as a histone deacetylase inhibitor highlights the importance of epigenetic modulation in cancer therapy. The detailed synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.

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